molecular formula C15H12ClFN2O B11355792 2-[1-(2-chlorophenoxy)ethyl]-5-fluoro-1H-benzimidazole

2-[1-(2-chlorophenoxy)ethyl]-5-fluoro-1H-benzimidazole

Cat. No.: B11355792
M. Wt: 290.72 g/mol
InChI Key: ZOLSGFJGLNXCPG-UHFFFAOYSA-N
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Description

2-[1-(2-chlorophenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a benzodiazole ring substituted with a 2-chlorophenoxyethyl group and a fluorine atom. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-chlorophenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a cyclization reaction involving an o-phenylenediamine derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the 2-Chlorophenoxyethyl Group: The 2-chlorophenoxyethyl group can be introduced through a nucleophilic substitution reaction using 2-chlorophenol and an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of 2-[1-(2-chlorophenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-chlorophenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield dehalogenated or hydrogenated products.

Scientific Research Applications

2-[1-(2-chlorophenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is used in chemical biology research to investigate its interactions with biological macromolecules.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[1-(2-chlorophenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-chlorophenoxy)ethyl]-5-fluoro-1H-1,3-benzodiazole is unique due to the presence of both a fluorine atom and a 2-chlorophenoxyethyl group on the benzodiazole ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C15H12ClFN2O

Molecular Weight

290.72 g/mol

IUPAC Name

2-[1-(2-chlorophenoxy)ethyl]-6-fluoro-1H-benzimidazole

InChI

InChI=1S/C15H12ClFN2O/c1-9(20-14-5-3-2-4-11(14)16)15-18-12-7-6-10(17)8-13(12)19-15/h2-9H,1H3,(H,18,19)

InChI Key

ZOLSGFJGLNXCPG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)F)OC3=CC=CC=C3Cl

Origin of Product

United States

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